molecular formula C24H26N2O4 B193039 (S)-Carvedilol CAS No. 95094-00-1

(S)-Carvedilol

Cat. No. B193039
CAS RN: 95094-00-1
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvedilol, also known as (S)-Carvedilol, is a non-selective beta-blocker and alpha-1 blocker drug used to treat hypertension and other cardiovascular diseases. It is a racemic mixture of two enantiomers, (S)- and (R)-carvedilol, with the (S)-enantiomer being the more active form. Carvedilol is widely used in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases due to its ability to block the action of certain hormones in the body. Carvedilol works by blocking the action of certain hormones, such as epinephrine and norepinephrine, which are involved in the regulation of blood pressure and heart rate.

Mechanism Of Action

Carvedilol works by blocking the action of certain hormones, such as epinephrine and norepinephrine, which are involved in the regulation of blood pressure and heart rate. It also blocks the action of alpha-1 receptors, which are involved in the regulation of vascular tone. By blocking these hormones, carvedilol is able to reduce blood pressure and heart rate, and improve the functioning of the cardiovascular system.

Biochemical And Physiological Effects

Carvedilol has been shown to reduce blood pressure and heart rate, and improve the functioning of the cardiovascular system. It has also been shown to reduce the levels of cholesterol and triglycerides, and to improve the functioning of the kidneys. In addition, carvedilol has been shown to reduce the risk of stroke and heart attack.

Advantages And Limitations For Lab Experiments

The main advantage of using carvedilol in laboratory experiments is that it is a non-selective beta-blocker and alpha-1 blocker, which means that it can be used to study the effects of both hormones on the cardiovascular system. However, carvedilol is not without its limitations. It is a racemic mixture, which means that the (S)-enantiomer is more active than the (R)-enantiomer. This means that it may be difficult to accurately determine the effects of the (S)-enantiomer in laboratory experiments. Additionally, carvedilol is not very stable and can degrade over time, which may limit its use in long-term experiments.

Future Directions

There are several future directions that could be explored with regard to carvedilol. First, further research could be done to determine the effects of the (S)-enantiomer in laboratory experiments. Additionally, further research could be done to determine the long-term effects of carvedilol on the cardiovascular system. Finally, research could be done to develop more stable forms of carvedilol that could be used in long-term experiments.

Scientific Research Applications

Carvedilol has been studied extensively in scientific research. It has been used in animal models to study the effects of beta-blockers on hypertension and other cardiovascular diseases. It has also been used to study the effects of alpha-1 blockers on cardiovascular diseases. In addition, carvedilol has been used to study the effects of beta-blockers on blood pressure, heart rate, and other physiological parameters.

properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Carvedilol

CAS RN

95094-00-1
Record name (-)-Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95094-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(S)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(S)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(S)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(S)-Carvedilol

Citations

For This Compound
765
Citations
K Stoschitzky, G Koshucharova… - Chirality: The …, 2001 - Wiley Online Library
Carvedilol is currently used as the racemic mixture, (R,S)‐carvedilol, consisting of equal amounts of (R)‐carvedilol, an alpha‐blocker, and (S)‐carvedilol, an alpha‐ and beta‐blocker, …
Number of citations: 51 onlinelibrary.wiley.com
HG Oldham, SE Clarke - Drug Metabolism and Disposition, 1997 - ASPET
Both the R(+) and the S(−) enantiomers of carvedilol were metabolized in human liver microsomes primarily to 4′- (4OHC) and 5′- (5OHC) hydroxyphenyl, 8-hydroxy carbazolyl (…
Number of citations: 205 dmd.aspetjournals.org
RR Ruffolo Jr, M Gellai, JP Hieble, RN Willette… - European journal of …, 1990 - Springer
Carvedilol is a potent antihypertensive agent with a dual mechanism of action. At relatively low concentrations it is a competitive β-adrenoceptor antagonist and a vasodilator, whereas …
Number of citations: 329 link.springer.com
W Bartsch, G Sponer, K Strein… - European journal of …, 1990 - Springer
… 3) of the R-enantiomer might be explained by contamination of the R-enantiomer with S-carvedilol. The amount of S-carvedilol present at the limit of detection (0.3 %) would be sufficient …
Number of citations: 102 link.springer.com
M Honda, T Nozawa, N Igarashi, H Inoue… - Biological and …, 2005 - jstage.jst.go.jp
… for the metabolism of R- and S-carvedilol.Poor metabolism through CYP2D6 was found in 7… In the present study, we estimated the pharmacokinetic parameters of R- and S-carvedilol in …
Number of citations: 56 www.jstage.jst.go.jp
I Horiuchi, T Nozawa, N Fujii, H Inoue… - Biological and …, 2008 - jstage.jst.go.jp
… /F) of R- and S-carvedilol were significantly lower in subjects … Measured blood concentrations of R- and S-carvedilol … -carvedilol was higher than that of Scarvedilol in all 24 patients. We …
Number of citations: 35 www.jstage.jst.go.jp
M Saito, J Kawana, T Ohno, K Hanada… - Biological and …, 2010 - jstage.jst.go.jp
… , ie, the b-receptor blocking activity of S-carvedilol is about 200 times higher than that of R-… pharmacokinetic parameters of R- and S-carvedilol and its covariates in Japanese patients …
Number of citations: 27 www.jstage.jst.go.jp
S Ettireddy, V Chandupatla, C Veeresham - Natural Products and …, 2017 - Springer
Among the microorganisms employed in the study, Aspergillus niger (GUFCC5443), Escherichia coli (ATCC9637), Streptomyces halstedii (CKM-2), Pseudomonas putida (NCIB9494), …
Number of citations: 11 link.springer.com
Q Zhang, B Huang, H Xue, Z Lin, J Zhao… - Molecular …, 2021 - ACS Publications
(S)-carvedilol (S-CAR) is the dominant pharmacodynamic conformation of carvedilol, but its further development for extended-release formulation is restricted by its poor solubility. This …
Number of citations: 3 pubs.acs.org
WH Frishman - New England Journal of Medicine, 1998 - Mass Medical Soc
… The increase is higher for S-carvedilol than for R-carvedilol. Heart failure, by causing intestinal edema, may also reduce absorption of the drug. Since heart failure causes reduced …
Number of citations: 416 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.